molecular formula C9H6BrNO2 B11871999 3-Amino-6-bromobenzofuran-2-carbaldehyde

3-Amino-6-bromobenzofuran-2-carbaldehyde

Cat. No.: B11871999
M. Wt: 240.05 g/mol
InChI Key: QTPFQBHJXUREBR-UHFFFAOYSA-N
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Description

3-Amino-6-bromobenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The aldehyde group can be introduced via formylation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The aldehyde group in 3-Amino-6-bromobenzofuran-2-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-6-bromobenzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound’s derivatives are studied for their biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The amino and bromine substituents enhance its binding affinity to specific enzymes and receptors, leading to its biological activities. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    3-Amino-6-chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine substituent instead of bromine.

    3-Amino-6-fluorobenzofuran-2-carbaldehyde: Similar structure but with a fluorine substituent instead of bromine.

    3-Amino-6-iodobenzofuran-2-carbaldehyde: Similar structure but with an iodine substituent instead of bromine.

Uniqueness: The presence of the bromine atom in 3-Amino-6-bromobenzofuran-2-carbaldehyde provides unique reactivity and biological activity compared to its chlorine, fluorine, and iodine analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-amino-6-bromo-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-4H,11H2

InChI Key

QTPFQBHJXUREBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)C=O

Origin of Product

United States

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